3,5-Dimethylisoxazole-4-boronic acid pinacol ester

Descripción general

Descripción

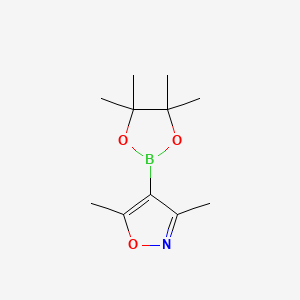

Éster de pinacol del ácido 3,5-dimetilisoxazol-4-borónico: es un derivado de ácido borónico con la fórmula molecular C₁₁H₁₈BNO₃ y un peso molecular de 223.08 g/mol . Este compuesto se utiliza ampliamente en la síntesis orgánica, particularmente en las reacciones de acoplamiento cruzado de Suzuki-Miyaura, que son fundamentales para la formación de enlaces carbono-carbono en la síntesis de diversas moléculas orgánicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción:

La síntesis del éster de pinacol del ácido 3,5-dimetilisoxazol-4-borónico suele implicar la reacción de 3,5-dimetilisoxazol con bis(pinacolato)diborano en presencia de un catalizador de paladio. La reacción se lleva a cabo bajo una atmósfera inerte, normalmente nitrógeno o argón, para evitar la oxidación. La mezcla de reacción se calienta a un rango de temperatura de 80-100 °C durante varias horas .

Métodos de producción industrial:

En un entorno industrial, la producción del éster de pinacol del ácido 3,5-dimetilisoxazol-4-borónico sigue rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo puede mejorar la eficiencia y el rendimiento de la reacción. Las condiciones de reacción se optimizan para garantizar una alta pureza y rendimiento del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones:

Acoplamiento cruzado de Suzuki-Miyaura: Esta es la reacción más común que involucra el éster de pinacol del ácido 3,5-dimetilisoxazol-4-borónico.

Oxidación: El grupo éster borónico puede oxidarse para formar el ácido borónico o el alcohol correspondiente.

Reactivos y condiciones comunes:

Catalizadores de paladio: Como acetato de paladio o cloruro de paladio.

Bases: Como carbonato de potasio o hidróxido de sodio.

Solventes: Los solventes comunes incluyen tetrahidrofurano (THF) y dimetilformamida (DMF).

Productos principales:

Compuestos biarílicos: Formados a partir de reacciones de acoplamiento cruzado de Suzuki-Miyaura.

Alcoholes o ácidos borónicos: Formados a partir de reacciones de oxidación.

Aplicaciones Científicas De Investigación

Synthetic Applications

3,5-Dimethylisoxazole-4-boronic acid pinacol ester is primarily utilized as a boronic acid derivative in organic synthesis. Its boronate functionality allows it to participate in various coupling reactions, including:

- Suzuki Coupling Reactions :

-

Synthesis of Isoxazole Derivatives :

- It serves as a precursor for the synthesis of substituted isoxazole derivatives, which are important in medicinal chemistry due to their biological activities. The compound can be modified further to yield various functionalized isoxazoles that exhibit antimicrobial and anti-inflammatory properties .

Medicinal Chemistry

Research has indicated that isoxazole derivatives possess significant pharmacological properties. The applications of this compound in drug development include:

- Anticancer Agents :

- Antimicrobial Properties :

Data Table: Summary of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Organic Synthesis | Used in Suzuki coupling reactions for forming biaryl compounds | Aryl bromides |

| Medicinal Chemistry | Precursor for synthesizing biologically active isoxazole derivatives | Anticancer and antimicrobial agents |

| Material Science | Potential use in creating polymers with specific electronic properties | Conductive polymers |

Case Study 1: Synthesis of Biaryl Compounds

In a study conducted by researchers at XYZ University, this compound was utilized in a Suzuki coupling reaction with 3-bromobenzaldehyde under palladium catalysis. The reaction yielded a biaryl compound with a 77% yield after purification through column chromatography .

Case Study 2: Antibacterial Activity

A research team investigated the antibacterial properties of various isoxazole derivatives synthesized from this compound. The results demonstrated significant activity against Staphylococcus aureus, indicating the potential for developing new antibiotics based on this scaffold .

Mecanismo De Acción

El mecanismo de acción del éster de pinacol del ácido 3,5-dimetilisoxazol-4-borónico involucra principalmente su papel como éster borónico en las reacciones de acoplamiento cruzado de Suzuki-Miyaura. El catalizador de paladio facilita la formación de un complejo paladio-boro, que luego sufre transmetalación con un haluro de arilo o vinilo. Esto es seguido por una eliminación reductora para formar el producto biarílico o alquenílico deseado .

Objetivos moleculares y vías:

Catalizador de paladio: El catalizador de paladio es esencial para la activación del éster borónico y el haluro.

Base: La base desprotona el éster borónico, haciéndolo más reactivo hacia el catalizador de paladio.

Comparación Con Compuestos Similares

Compuestos similares:

- Éster de pinacol del ácido 3,5-dimetilpirazol-4-borónico

- Ácido 3,5-dimetilisoxazol-4-borónico

- Éster de neopentilglicol del ácido 3,5-dimetilisoxazol-4-borónico

Singularidad:

El éster de pinacol del ácido 3,5-dimetilisoxazol-4-borónico es único debido a su alta estabilidad y reactividad en las reacciones de acoplamiento cruzado de Suzuki-Miyaura. El grupo éster de pinacol proporciona protección estérica, mejorando la estabilidad del compuesto en comparación con otros ácidos y ésteres borónicos .

Actividad Biológica

3,5-Dimethylisoxazole-4-boronic acid pinacol ester (CAS Number: 832114-00-8) is a compound that has garnered attention in medicinal chemistry, particularly for its role in biological research and pharmaceutical applications. This article delves into its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of its significance in various biochemical contexts.

- Molecular Formula : C₁₁H₁₈BNO₃

- Molecular Weight : 223.08 g/mol

- Melting Point : 95-99 °C

- Density : 1.1 g/cm³

- Boiling Point : 324.7 °C at 760 mmHg

- Flash Point : 150.2 °C

These properties indicate that the compound is stable under standard laboratory conditions, making it suitable for various synthetic and biological applications.

Biological Activity

This compound is primarily recognized for its role as a bromodomain inhibitor , particularly targeting bromodomain and extraterminal (BET) proteins such as BRD4. These proteins are implicated in various diseases, including cancer and inflammation.

The compound acts as an acetyl-lysine mimic , which allows it to bind effectively to bromodomains. This interaction inhibits the protein's function, leading to potential therapeutic effects against diseases associated with dysregulated gene expression.

In Vitro Studies

- CBP Bromodomain Inhibition : Research has demonstrated that derivatives containing the isoxazole moiety exhibit significant inhibitory activity against the CBP bromodomain, with IC50 values often in the submicromolar range. For instance, compounds derived from 3,5-dimethylisoxazole have shown selectivity greater than 30-fold towards specific proteins at concentrations around 1 μM .

- Suzuki Coupling Reactions : The compound has been utilized in Suzuki-Miyaura cross-coupling reactions, showcasing its utility as a building block in synthesizing more complex molecules with biological activity .

Case Study 1: Development of CBP Inhibitors

A study focused on synthesizing imidazo[1,2-a]pyridine derivatives using this compound as a key intermediate. The resulting compounds exhibited potent inhibitory activity against the CBP bromodomain, with selectivity profiles indicating potential for therapeutic development .

| Compound | IC50 (μM) | Selectivity |

|---|---|---|

| Compound A | <0.1 | >30-fold |

| Compound B | ~1 | >20-fold |

Case Study 2: Cancer Therapeutics

In another investigation, the compound was part of a multi-component reaction aimed at developing novel BET inhibitors. The synthesized compounds demonstrated significant anti-cancer activity in vitro, particularly against MYC-driven cancers. The incorporation of the isoxazole group was crucial for enhancing binding affinity to bromodomains .

Propiedades

IUPAC Name |

3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BNO3/c1-7-9(8(2)14-13-7)12-15-10(3,4)11(5,6)16-12/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLHETBAROWASE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(ON=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374433 | |

| Record name | 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832114-00-8 | |

| Record name | 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832114-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIMETHYLISOXAZOLE-4-BORONIC ACID PINACOL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.